(6S)-6-(2-methylpropyl)piperidine-2,4-dione, also known as 4-(2-methylpropyl)piperidine-2,6-dione, is a chemical compound with significant relevance in medicinal chemistry. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological activities. This compound has been explored for its potential applications in drug development, particularly in the context of anticonvulsants and other neurological disorders.
The synthesis of (6S)-6-(2-methylpropyl)piperidine-2,4-dione can be achieved through various methods:
The synthesis typically requires the use of reagents such as diisopropylethylamine and various carbonyl sources. The reaction conditions may vary depending on the desired stereochemistry and yield. High-performance liquid chromatography (HPLC) is often employed to purify the final product and confirm its identity through spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry.
The molecular structure of (6S)-6-(2-methylpropyl)piperidine-2,4-dione features a piperidine ring with two carbonyl groups at positions 2 and 4. The presence of the 2-methylpropyl substituent at position 6 contributes to its unique properties.
(6S)-6-(2-methylpropyl)piperidine-2,4-dione participates in various chemical reactions typical for diketones:
The reactivity profile is influenced by the electronic effects of the substituents on the piperidine ring. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical for optimizing yields and selectivity.
The mechanism of action for (6S)-6-(2-methylpropyl)piperidine-2,4-dione is primarily linked to its interaction with neurotransmitter systems. It may modulate GABAergic activity due to its structural similarity to known GABA receptor ligands.
Preliminary studies suggest that this compound exhibits anticonvulsant properties by enhancing inhibitory neurotransmission in neuronal circuits . Further research is needed to elucidate specific pathways and receptor interactions.
(6S)-6-(2-methylpropyl)piperidine-2,4-dione has several applications in scientific research:
Piperidine-2,4-diones represent a structurally diverse class of nitrogen-containing heterocycles with broad bioactive potential across medicinal chemistry and natural product discovery. These compounds serve as privileged scaffolds in drug design due to their conformational rigidity and ability to engage in multidirectional interactions with biological targets. Among these, (6S)-6-(2-methylpropyl)piperidine-2,4-dione (CAS 7230-10-6) exemplifies a stereochemically refined derivative with distinctive structural and pharmacological properties. This comprehensive analysis explores its classification within piperidine-2,4-dione frameworks, the pharmacological implications of its stereospecific C6 substitution, and the historical evolution of its nomenclature. Research into this compound provides critical insights for developing novel therapeutic agents targeting metabolic disorders, oncology, and infectious diseases, while highlighting the underappreciated role of chirality in bioactive natural product analogs [1] [8].
Piperidine-2,4-diones constitute a chemically versatile subclass of dicarbonyl piperidines characterized by ketone functionalities at both the C2 and C4 ring positions. This arrangement enables diverse tautomeric behavior and metal-chelating capabilities. The core structure (C₅H₇NO₂, MW 113.11 g/mol) serves as a template for extensive derivatization, with substitutions at C3, C5, or C6 profoundly influencing biological activity [3] [4].
(6S)-6-(2-Methylpropyl)piperidine-2,4-dione (C₉H₁₅NO₂, MW 169.22 g/mol) belongs to the C6-alkyl-substituted piperidine-2,4-dione family. Its structure features a chiral center at C6, bearing a branched 2-methylpropyl (isobutyl) group. This substitution pattern differentiates it from simpler analogs like unsubstituted piperidine-2,4-dione or C3/C5-substituted derivatives. The compound's crystal structure reveals that the keto tautomer predominates in the solid state, with dimerization occurring through R₂²(8) hydrogen-bonding motifs between adjacent amide groups. This self-association behavior has implications for its solubility and crystallinity [8] [6].
Table 1: Fundamental Chemical Identifiers of (6S)-6-(2-Methylpropyl)piperidine-2,4-dione
Property | Value |
---|---|
CAS Registry Number | 7230-10-6 |
Systematic Name | (6S)-6-(2-Methylpropyl)piperidine-2,4-dione |
Synonyms | (6S)-6-Isobutylpiperidine-2,4-dione; 3-Isobutylglutarimide (historical) |
Molecular Formula | C₉H₁₅NO₂ |
Molecular Weight | 169.22 g/mol |
Density | 1.016 g/cm³ (calculated) |
Boiling Point | 346.4 °C at 760 mmHg |
Flash Point | 154.3 °C |
SMILES | O=C1NC(CC(C)C)CC(=O)C1 |
InChIKey | VZCBIIIEAPQTIJ-UHFFFAOYSA-N |
Unlike glutarimide (piperidine-2,6-dione), where carbonyls are adjacent, the 2,4-dione configuration creates a proton-sharing potential between N1 and the C4 carbonyl oxygen. The isobutyl group at C6 introduces significant hydrophobicity (LogP ≈ 1.16) while maintaining moderate polarity (PSA ≈ 49.66 Ų). This balance facilitates membrane permeability without completely compromising aqueous solubility. The branched alkyl chain adopts an extended conformation, projecting away from the heterocyclic core and creating a sterically defined pharmacophore. This spatial arrangement enables selective interactions with hydrophobic enzyme pockets inaccessible to unsubstituted or linearly substituted analogs [1] [6].
Table 2: Bioactive Piperidine-2,4-dione Derivatives and Their Structural Features
Compound | Substitution Pattern | Biological Activity | Key Structural Differentiator |
---|---|---|---|
(6S)-6-(2-Methylpropyl)piperidine-2,4-dione | C6-isobutyl (S-configuration) | Anticancer lead, enzyme modulation | Stereospecific branched alkyl chain |
Glutarimide (Piperidine-2,6-dione) | Carbonyls at C2/C6 | Scaffold for immunomodulatory drugs | Adjacent dicarbonyl system |
3-(2,6-Diarylpiperidin-4-ylideneamino) derivatives | C3-imino linkage to aryl systems | Anticoagulant (APTT/PT modulation) | Extended conjugated system at C3 |
Thiazolidine-2,4-dione hybrids | Fused heterocyclic system | Antidiabetic (PPARγ agonism) | Sulfur incorporation at C1 |
5-Benzylidene-2,4-thiazolidinediones | Exocyclic double bond at C5 | Cytotoxic (MCF-7 inhibition) | Thiazole core with arylidene moiety |
The chiral environment at C6 in (6S)-6-(2-methylpropyl)piperidine-2,4-dione dictates its biorecognition and mechanism of action. Reduction studies demonstrate that the S-configuration yields the thermodynamically favored cis-4-hydroxy-6-isobutylpiperidin-2-one diastereomer (84:16 cis/trans ratio), underscoring the stereoelectronic influence of the isobutyl group on reaction outcomes. This stereochemical preference extends to biological systems, where enantioselective binding to targets occurs [8].
The isobutyl moiety enhances interactions with hydrophobic protein domains compared to linear propyl or ethyl substituents. Branching at the Cγ position creates a van der Waals envelope complementary to sterically constrained enzyme pockets. This is exemplified in studies where C6 alkyl chain length and branching correlate with inhibitory potency against cancer cell proliferation and specific metabolic enzymes. Furthermore, the keto-enol tautomerism inherent to the 2,4-dione system allows pH-dependent modulation of hydrogen-bonding capacity, facilitating adaptive binding to biological targets. The compound’s structural resemblance to endogenous glutamate derivatives suggests potential interference with neurotransmitter pathways or amino acid metabolism [5] [9].
X-ray crystallography and NMR analyses confirm that the (6S)-enantiomer forms distinct crystalline dimers versus its (6R)-counterpart through differential hydrogen-bonding networks. This translates to diastereomer-specific bioreactivity, as observed in in vitro models where the S-configuration exhibits enhanced bioactivity. The reduction product (4R,6S)-4-hydroxy-6-isobutylpiperidin-2-one retains significant activity, indicating that modification at C4 is tolerated when the C6 stereochemistry is preserved. This contrasts sharply with piperidine alkaloids bearing unsubstituted or racemic C6 alkyl chains, which often display reduced potency or undesirable teratogenic effects, as documented in poison hemlock (Conium maculatum) derivatives [2] [8].
The historical trajectory of (6S)-6-(2-methylpropyl)piperidine-2,4-dione’s identification reflects evolving conventions in heterocyclic chemistry. Early literature inconsistently applied the glutarimide designation (where carbonyls are adjacent) to 2,4-diones due to their structural analogy. This led to the initial misassignment as "3-isobutylglutarimide," implying carbonyls at positions 2 and 6 rather than 2 and 4. This terminological ambiguity persisted until systematic nomenclature and crystallographic analysis resolved the positional isomerism [4] [8].
Early syntheses relied on multistep linear approaches using glutaric acid derivatives, which suffered from poor stereocontrol at C6. Contemporary routes employ homoallylamine precursors undergoing halocyclocarbamation and enolate-isocyanate rearrangement, significantly improving efficiency and enabling stereoselective installation of the isobutyl group. The advent of chiral auxiliaries and asymmetric catalysis (e.g., (-)-Ipc₂BAll additions) facilitated enantioselective production of the (6S)-configured compound, crucial for pharmacological applications. These advances coincided with the structural revision from "3-isobutylglutarimide" to the chemically accurate piperidine-2,4-dione descriptor, aligning with IUPAC standards [5] [8].
Originally investigated as a synthetic curiosity, the compound gained pharmacological relevance following the discovery that related piperidine-2,4-diones exhibit anticancer and anticoagulant activities. Structural comparisons with clinical agents like lenalidomide (a piperidine-2,6-dione) revealed shared protein degradation-inducing capabilities, albeit through distinct binding modes. The compound’s resurgence in drug discovery reflects a broader trend of reevaluating natural product scaffolds with stereochemical precision. Its current designation as (6S)-6-(2-methylpropyl)piperidine-2,4-dione unambiguously defines the ring substitution pattern and absolute configuration, eliminating historical confusion with glutarimide-based therapeutics [4] [9].
Table 3: Nomenclature Evolution of (6S)-6-(2-Methylpropyl)piperidine-2,4-dione
Historical Designation | Contemporary Standard | Rationale for Change |
---|---|---|
3-Isobutylglutarimide | (6S)-6-(2-Methylpropyl)piperidine-2,4-dione | Correct identification of carbonyl positions (2,4 vs. 2,6) |
6-(Isobutyl)piperidine-2,4-dione | (6S)-6-(2-Methylpropyl)piperidine-2,4-dione | Specification of branched alkyl group and stereochemistry |
N/A | (6S)-6-Isobutylpiperidine-2,4-dione | Common name retaining stereochemical descriptor |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9